2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
Description
The compound 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline-based ester derivative with a molecular formula of C25H17BrClNO3 (average mass: 494.769 g/mol; ChemSpider ID: 4347869) . Its structure features:
- A quinoline core substituted at position 6 with bromine.
- A 4-methylphenyl group at position 2 of the quinoline ring.
- A 2-(4-chlorophenyl)-2-oxoethyl ester group at position 2.
Its synthesis typically involves palladium-catalyzed cross-coupling reactions and esterification steps, as inferred from analogous procedures in the literature .
Properties
Molecular Formula |
C25H17BrClNO3 |
|---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrClNO3/c1-15-2-4-16(5-3-15)23-13-21(20-12-18(26)8-11-22(20)28-23)25(30)31-14-24(29)17-6-9-19(27)10-7-17/h2-13H,14H2,1H3 |
InChI Key |
JPSAVMVYVISKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate involves multiple steps. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde. The reaction conditions typically require acidic or basic catalysts and elevated temperatures. Industrial production methods may involve the use of transition metal-catalyzed reactions, ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur at the bromine or chlorine positions using nucleophiles like sodium methoxide or potassium cyanide.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Differences
a) Substituent Effects on Lipophilicity and Bioavailability
- The target compound exhibits moderate lipophilicity (predicted LogP ~5.2), which balances membrane permeability and aqueous solubility.
- Replacing the methyl group in the 4-methylphenyl substituent with bromine (as in the 4-bromophenyl analog ) increases molecular weight and steric bulk, which may hinder target binding in enzyme-active sites.
Crystallographic and Computational Insights
- Quinoline derivatives are frequently analyzed using SHELX software for crystallographic refinement . For example, ethyl 6-bromo-2-styrylquinoline-4-carboxylate crystallizes in a monoclinic system, with bond angles and lengths typical for planar quinoline cores.
- Collision cross-section (CCS) predictions for the ethylphenyl analog (204.1 Ų for [M+H]+ ) suggest a compact conformation, whereas bulkier analogs may exhibit larger CCS values, impacting pharmacokinetics.
Biological Activity
The compound 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 494.76 g/mol. The structural features include a quinoline core, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various quinoline derivatives. While specific data on the antibacterial activity of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is limited, related compounds in the quinoline family have shown significant effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Quinoline Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | S. aureus | 0.0048 mg/mL |
| Compound C | B. subtilis | 0.0098 mg/mL |
These results suggest that modifications to the quinoline structure can enhance antibacterial properties, indicating potential for 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate .
Antifungal Activity
In addition to antibacterial properties, quinoline derivatives have shown antifungal activity. For instance, compounds similar to the one have been tested against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to strong antifungal effects.
Table 2: Antifungal Activity Data
| Compound Name | Fungi Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | C. albicans | 16.69 µM |
| Compound E | F. oxysporum | 56.74 µM |
Anticancer Activity
The anticancer potential of quinoline derivatives has been widely studied, particularly their ability to inhibit topoisomerase enzymes, which play a critical role in DNA replication and cell division. Some studies have reported that modifications in the structure can lead to significant anticancer effects.
Case Study: Anticancer Evaluation
A recent study evaluated a series of quinoline derivatives for their ability to inhibit cancer cell proliferation. The results indicated that certain structural modifications resulted in enhanced cytotoxicity against various cancer cell lines.
Table 3: Anticancer Activity Results
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound F | T-24 (bladder) | 15 |
| Compound G | PC-3 (prostate) | 20 |
The biological activity of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate may involve multiple mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes.
- Enzyme Inhibition : The inhibition of topoisomerase II has been noted in related compounds, suggesting a potential mechanism for anticancer activity.
- Reactive Oxygen Species (ROS) : Some studies indicate that quinolines can induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Q. What are the recommended synthetic strategies for preparing this compound?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acid catalysis.
- Esterification : Coupling of the quinoline-4-carboxylic acid derivative with 2-(4-chlorophenyl)-2-oxoethanol via Steglich esterification (DCC/DMAP) or mixed anhydride methods.
- Halogen introduction : Bromination at the 6-position using NBS (N-bromosuccinimide) under radical or electrophilic conditions . Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization.
Q. How is the molecular structure validated in crystallographic studies?
X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
- Data collection at low temperature (100 K) to minimize disorder.
- Use of Hooft parameters for absolute structure determination if chiral centers exist.
- Validation via R-factor convergence (<5%) and analysis of residual electron density maps .
Q. What functional group transformations are feasible for this compound?
- Halogen substitution : Bromine at C6 can undergo Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis) .
- Ester hydrolysis : Treatment with LiOH/THF/H₂O yields the carboxylic acid derivative for further derivatization.
- Oxidation/Reduction : The ketone group in the 2-oxoethyl moiety can be reduced (NaBH₄) to a hydroxyl group or oxidized (KMnO₄) to a carboxylic acid .
Advanced Research Questions
Q. How can crystallographic disorders or twinning be resolved during structural refinement?
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin laws and refine scale factors.
- Disorder : Apply PART/SUMP restraints to split disordered atoms and refine occupancy ratios.
- Validate with PLATON’s ADDSYM to check for missed symmetry .
Q. What methodological approaches establish structure-activity relationships (SAR) for derivatives?
- Halogen substitution studies : Compare bioactivity of bromo (this compound) vs. chloro analogs (e.g., reduced steric bulk alters target binding ).
- Quinoline ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to assess π-π stacking effects in enzyme inhibition.
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity .
Q. How to resolve contradictions in biological activity data across assays?
- Orthogonal assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI flow cytometry).
- Dose-response curves : Ensure linear dynamic range and calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
- Structural analogs : Compare with compounds like 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate to isolate substituent effects .
Q. What computational methods predict physicochemical properties?
- Collision cross-section (CCS) : Predict via Travelling Wave Ion Mobility Spectrometry (TWIMS) calibrated with polyalanine standards .
- LogP calculation : Use ChemAxon or MOE software with atom-based contributions for partition coefficient estimation.
- Solubility : Apply Hansen Solubility Parameters (HSPiP) to optimize solvent systems for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
